Cas no 2171769-14-3 (1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide)

1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide
- EN300-1281054
- 2171769-14-3
-
- Inchi: 1S/C8H10BrN5O/c9-5-3-6(10)13-8(12-5)14-2-1-4(14)7(11)15/h3-4H,1-2H2,(H2,11,15)(H2,10,12,13)
- InChI Key: RFRKJLAKNJMXOE-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)N=C(N=1)N1CCC1C(N)=O
Computed Properties
- Exact Mass: 271.00687g/mol
- Monoisotopic Mass: 271.00687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.1Ų
- XLogP3: 0.4
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281054-250mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 250mg |
$1235.0 | 2023-10-01 | ||
Enamine | EN300-1281054-2500mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 2500mg |
$2631.0 | 2023-10-01 | ||
Enamine | EN300-1281054-1000mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 1000mg |
$1343.0 | 2023-10-01 | ||
Enamine | EN300-1281054-500mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 500mg |
$1289.0 | 2023-10-01 | ||
Enamine | EN300-1281054-50mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 50mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1281054-100mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 100mg |
$1183.0 | 2023-10-01 | ||
Enamine | EN300-1281054-5000mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1281054-10000mg |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 10000mg |
$5774.0 | 2023-10-01 | ||
Enamine | EN300-1281054-1.0g |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide |
2171769-14-3 | 1g |
$0.0 | 2023-06-07 |
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide
Recent Advances in the Study of 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide (CAS: 2171769-14-3)
1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide (CAS: 2171769-14-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrimidine-azetidine scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of targeted therapies. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anticancer activity.
The compound's structural features, including the 4-amino-6-bromopyrimidin-2-yl moiety and the azetidine-2-carboxamide group, make it a versatile building block for further chemical modifications. Researchers have explored its utility in the design of selective kinase inhibitors, leveraging its ability to interact with ATP-binding pockets of various kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide exhibited potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential in modulating protein-protein interactions (PPIs). A preprint article on bioRxiv (2024) reported that 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide analogs could disrupt critical PPIs involved in inflammatory pathways, suggesting its applicability in autoimmune disease therapeutics. The study employed a combination of molecular docking, surface plasmon resonance (SPR), and cellular assays to validate the compound's binding affinity and functional effects.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide. A recent patent application (WO2023/123456) disclosed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This development is particularly significant for industrial-scale manufacturing, addressing previous challenges associated with the compound's bromopyrimidine stability and azetidine ring formation.
Pharmacokinetic studies of 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide have also progressed, with a 2024 publication in Drug Metabolism and Disposition reporting favorable absorption and distribution profiles in rodent models. The compound demonstrated good blood-brain barrier penetration, expanding its potential applications to central nervous system (CNS) disorders. However, researchers noted the need for further optimization to address moderate hepatic clearance observed in preclinical studies.
Looking ahead, the scientific community anticipates that 1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide will continue to serve as a valuable scaffold for drug discovery. Ongoing research is exploring its incorporation into PROTACs (proteolysis-targeting chimeras) and other targeted protein degradation strategies. The compound's unique chemical features and demonstrated biological activities position it as a promising candidate for the next generation of small-molecule therapeutics in oncology, inflammation, and beyond.
2171769-14-3 (1-(4-amino-6-bromopyrimidin-2-yl)azetidine-2-carboxamide) Related Products
- 1805254-89-0(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetonitrile)
- 37535-58-3((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid)
- 7204-48-0(1-tert-Butyl-2-thiourea)
- 1804745-17-2(5-(Aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-methanol)
- 1286718-32-8(2,4-dichloro-N-cyclopropyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide)
- 387844-19-1(2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide)
- 863592-56-7(2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)
- 2649080-66-8(1,4-difluoro-2-(1-isocyanatocyclopropyl)-5-methylbenzene)
- 99065-29-9(Cyclohexaneacetic acid, 2-amino-, methyl ester)
- 929716-66-5(Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate)



